molecular formula C10H7Cl2N3O2 B14543070 2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61958-82-5

2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14543070
CAS No.: 61958-82-5
M. Wt: 272.08 g/mol
InChI Key: YPKBWSYDOXIBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 2,3-dichlorobenzyl chloride with 1,2,4-triazine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the triazine ring or the dichlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new triazine derivatives with different substituents.

Scientific Research Applications

2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of other triazine derivatives and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific triazine ring structure and the presence of the dichlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61958-82-5

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-3-1-2-6(9(7)12)5-15-10(17)14-8(16)4-13-15/h1-4H,5H2,(H,14,16,17)

InChI Key

YPKBWSYDOXIBHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN2C(=O)NC(=O)C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.